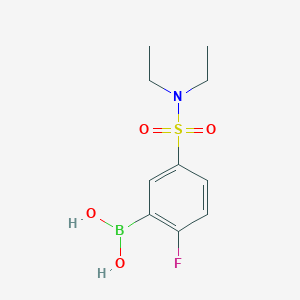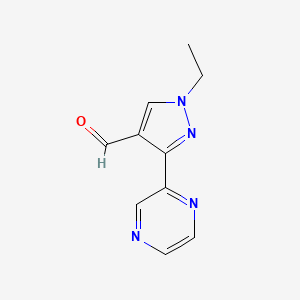
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid
説明
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid (CPMICA) is a synthetic chemical compound of the isoxazole family. It is a derivative of the phenoxyacetic acid family, which is known for its wide range of applications in the field of scientific research. CPMICA is known for its ability to act as an agonist of the GABA receptor, which is a type of neurotransmitter receptor in the brain. It has been studied extensively in the fields of pharmacology and neuroscience due to its potential therapeutic applications.
科学的研究の応用
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in the field of scientific research. It has been studied extensively as an agonist of the GABA receptor, which is a type of neurotransmitter receptor in the brain. It has been used to study the effects of GABA receptor activation on behavior, cognition, and emotion. 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has also been studied as a potential therapeutic agent for the treatment of anxiety, depression, and other neurological disorders. In addition, it has been studied as a potential treatment for drug addiction and substance abuse.
作用機序
The exact mechanism of action of 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid is still not fully understood. However, it is believed that 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid acts as an agonist of the GABA receptor, which is a type of neurotransmitter receptor in the brain. When 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid binds to the GABA receptor, it activates the receptor, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has been studied extensively for its biochemical and physiological effects. Studies have shown that 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has anxiolytic, anticonvulsant, and sedative effects. In addition, 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has been found to reduce stress-induced hyperactivity and to improve cognitive performance. It has also been found to reduce the release of dopamine and serotonin, two neurotransmitters that are known to be involved in the regulation of mood and behavior.
実験室実験の利点と制限
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has several advantages and limitations when used in lab experiments. One of the main advantages of 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid is its stability in solution, which makes it an ideal compound for use in pharmacological and biochemical studies. In addition, 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid is relatively easy to synthesize and is non-toxic, making it safe to use in laboratory settings. However, 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has some limitations, such as its low solubility in water and its short half-life in the body.
将来の方向性
There are several potential future directions for the study of 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid. One potential direction is to further study its effects on the GABA receptor and its potential therapeutic applications. Another potential direction is to investigate its potential use as a drug for the treatment of anxiety, depression, and other neurological disorders. Additionally, further research could be done to explore its potential use in the treatment of drug addiction and substance abuse. Finally, further research could be done to investigate its potential effects on cognitive performance and other aspects of behavior.
特性
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-10-15(17(20)21)16(19-23-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWWROPZMDSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1531328.png)

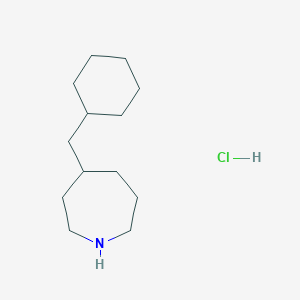
![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)

![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)
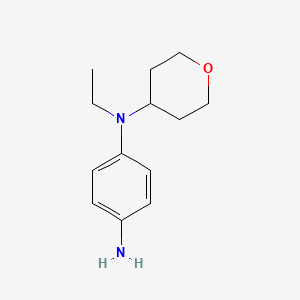
![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)
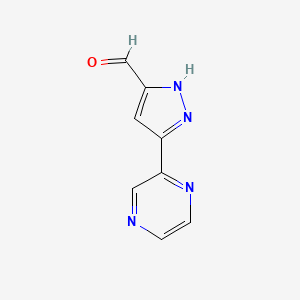

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)
